
2-Bromo-4-(chloromethyl)-6-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(chloromethyl)-6-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(chloromethyl)-6-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce bromine, chlorine, and iodine atoms at specific positions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-(chloromethyl)-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-(chloromethyl)-6-iodopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(chloromethyl)-6-iodopyridine involves its ability to undergo various chemical transformations due to the presence of reactive halogen atoms. These transformations can lead to the formation of bioactive compounds that interact with specific molecular targets and pathways. The exact mechanism depends on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
2-Bromo-4-chloropyridine: Lacks the iodine substituent, making it less versatile in certain reactions.
4-Chloro-2-iodopyridine: Lacks the bromine substituent, affecting its reactivity and applications.
2-Bromo-6-iodopyridine: Lacks the chloromethyl group, which can influence its chemical behavior.
Uniqueness: 2-Bromo-4-(chloromethyl)-6-iodopyridine is unique due to the presence of all three halogen atoms, which provides a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and bioactive molecules.
Propiedades
Fórmula molecular |
C6H4BrClIN |
|---|---|
Peso molecular |
332.36 g/mol |
Nombre IUPAC |
2-bromo-4-(chloromethyl)-6-iodopyridine |
InChI |
InChI=1S/C6H4BrClIN/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2 |
Clave InChI |
TZWJEJLIXFSNKR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1Br)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


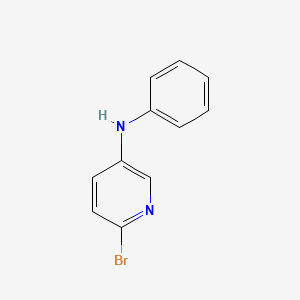

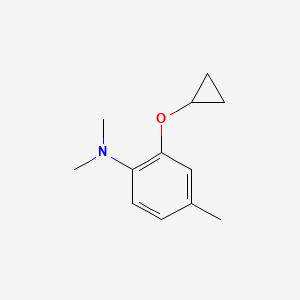



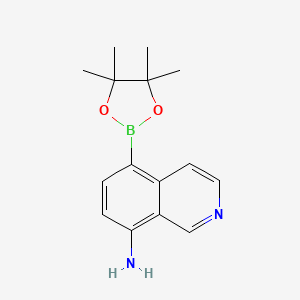
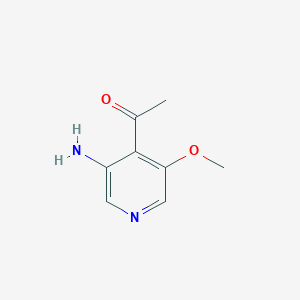
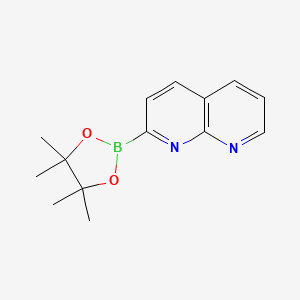
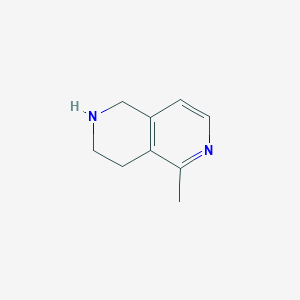

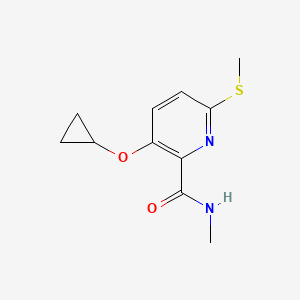
![[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)

